molecular formula C18H22O5S B015290 3-(3,4-Dimethoxyphenyl)-1-O-tosylpropanol CAS No. 99203-66-4

3-(3,4-Dimethoxyphenyl)-1-O-tosylpropanol

Cat. No. B015290
CAS RN: 99203-66-4
M. Wt: 350.4 g/mol
InChI Key: AWMQQVYGORJJSI-UHFFFAOYSA-N
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Description

“3-(3,4-Dimethoxyphenyl)-1-O-tosylpropanol” is an organic compound . It belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .


Synthesis Analysis

The synthesis of similar compounds involves various reactions. For instance, the synthesis of 3,4-dimethoxy benzyl cyanide involves three steps: decarboxylation reaction, aldoxime reaction, and dehydration reaction . The decarboxylation is performed on 3-(3,4-dimethoxyphenyl)-2’,3’-epoxy-potassium propionate in water to prepare 3,4-dimethoxy phenylacetaldehyde .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For example, the molecular structure, vibrational spectra, HOMO–LUMO analysis, and hyperpolarizability of organic nonlinear optical crystal 3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one have been reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and varied. For instance, the catalyst bcmim-Cl was prepared as previously described by a group, and 1,3-Bis (carboxymethyl)imidazolium chloride was used .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 3,4-Dimethoxyphenylacetone has a melting point range of 96 - 98 °C and a boiling point of 293.08°C .

Future Directions

The future directions of research on similar compounds could involve further exploration of their bioactive properties. For instance, Isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate has been synthesized and characterized, and it exhibited a sun protection factor value of 37.10 ± 0.03, indicating that it is a sunscreen agent with high protection .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)propyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5S/c1-14-6-9-16(10-7-14)24(19,20)23-12-4-5-15-8-11-17(21-2)18(13-15)22-3/h6-11,13H,4-5,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMQQVYGORJJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-1-O-tosylpropanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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